molecular formula C7H15NO B2793175 N-methyl-1-(oxolan-2-yl)ethanamine CAS No. 92071-56-2

N-methyl-1-(oxolan-2-yl)ethanamine

Cat. No.: B2793175
CAS No.: 92071-56-2
M. Wt: 129.203
InChI Key: VEIQHGTZOSZVHQ-UHFFFAOYSA-N
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Description

N-methyl-1-(oxolan-2-yl)ethanamine is an organic compound with the molecular formula C7H15NO. It is a secondary amine with a tetrahydrofuran ring, making it a versatile compound in various chemical reactions and applications. This compound is known for its unique structure, which combines an amine group with a cyclic ether, providing it with distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(oxolan-2-yl)ethanamine typically involves the reaction of N-methylamine with 2-tetrahydrofuran carboxaldehyde. The reaction proceeds through a reductive amination process, where the aldehyde group is reduced to an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of catalytic hydrogenation in the presence of a palladium catalyst is also a common method for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(oxolan-2-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced further to form primary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted amines, nitroso compounds, and primary amines, depending on the reaction conditions and reagents used .

Scientific Research Applications

N-methyl-1-(oxolan-2-yl)ethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-1-(oxolan-2-yl)ethanamine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The cyclic ether ring can also interact with hydrophobic pockets in enzymes, affecting their function. These interactions can modulate enzyme activity and influence biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(1-methylpiperidin-2-yl)methanamine
  • N-methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine
  • N-methyl-1-(3-methyl-1H-indol-2-yl)methanamine

Uniqueness

N-methyl-1-(oxolan-2-yl)ethanamine is unique due to its combination of an amine group with a tetrahydrofuran ring. This structure provides it with distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to participate in a wide range of chemical reactions and its potential biological activity further highlight its uniqueness compared to similar compounds .

Properties

IUPAC Name

N-methyl-1-(oxolan-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6(8-2)7-4-3-5-9-7/h6-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIQHGTZOSZVHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92071-56-2
Record name methyl[1-(oxolan-2-yl)ethyl]amine
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